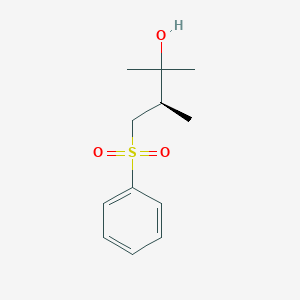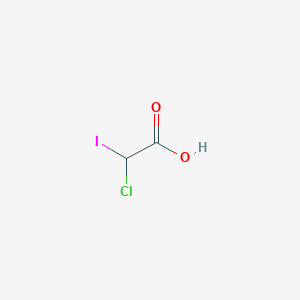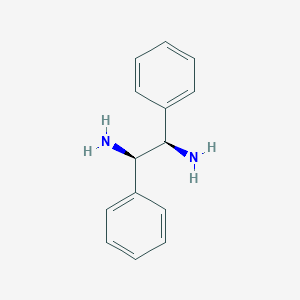
(1R,2R)-(+)-1,2-Difeniletilendiamina
Descripción general
Descripción
(1R,2R)-(+)-1,2-Diphenylethylenediamine, also known as (1R,2R)-(+)-1,2-Diphenylethylenediamine, is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound (1R,2R)-(+)-1,2-Diphenylethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R,2R)-(+)-1,2-Diphenylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-(+)-1,2-Diphenylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis asimétrica
(1R,2R)-(+)-1,2-Difeniletilendiamina (DPEN) se utiliza comúnmente como auxiliar quiral y ligando en la síntesis de catalizadores asimétricos. Es particularmente eficaz en la creación de complejos BINAP/diamina-Ru que se utilizan para la hidrogenación estereoespecífica de cetonas .
Catalizador en reacciones asimétricas
Este compuesto se utiliza en varios sistemas catalíticos para reacciones asimétricas, que son procesos fundamentales en la producción de productos farmacéuticos enantioméricamente puros y otras moléculas biológicamente activas .
Catálisis de adición de Michael
DPEN se puede utilizar para preparar monosulfonil DPEN-sal, que actúa como catalizador para reacciones de adición de Michael. Esta reacción es un método para formar enlaces carbono-carbono y se utiliza ampliamente en la síntesis orgánica .
Propiedades
IUPAC Name |
(1R,2R)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONXTPCRRASWKW-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369325, DTXSID501336762 | |
| Record name | (1R,2R)-(+)-1,2-Diphenylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35132-20-8, 16635-95-3 | |
| Record name | 1R,2R-1,2-Diphenylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35132-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenylethylenediamine, (1R,2R)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035132208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2R)-(+)-1,2-Diphenylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Diphenylethylenediamine, (1R,2R)-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ5DV7MKY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (1R,2R)-(+)-1,2-Diphenylethylenediamine?
A1: (1R,2R)-(+)-1,2-Diphenylethylenediamine has a molecular formula of C14H16N2 and a molecular weight of 212.29 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, studies have utilized various spectroscopic techniques to characterize (1R,2R)-(+)-1,2-Diphenylethylenediamine. These include Fourier transform infrared spectroscopy (FTIR) [, , , ], elemental analysis [, ], and nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR [, , ].
Q3: What are the prominent catalytic applications of (1R,2R)-(+)-1,2-Diphenylethylenediamine?
A3: (1R,2R)-(+)-1,2-Diphenylethylenediamine serves as a valuable chiral building block in asymmetric synthesis, particularly in reactions like the asymmetric Michael addition []. It acts as a chiral ligand in transition metal complexes, demonstrating catalytic activity in asymmetric hydrogenation reactions, particularly for aromatic ketones [, ].
Q4: How does (1R,2R)-(+)-1,2-Diphenylethylenediamine influence enantioselectivity in catalytic reactions?
A4: The two chiral centers in the molecule are crucial for its ability to induce chirality in the products of catalytic reactions. For instance, in the asymmetric Michael addition, the combination of (1R,2R)-(+)-1,2-Diphenylethylenediamine with a dipeptide co-catalyst significantly enhances both yield and enantioselectivity compared to either catalyst alone [].
Q5: Are there examples of (1R,2R)-(+)-1,2-Diphenylethylenediamine being incorporated into heterogeneous catalysts?
A5: Yes, researchers have successfully immobilized (1R,2R)-(+)-1,2-Diphenylethylenediamine onto solid supports like silica gel [, , , ], creating chiral stationary phases for high-performance liquid chromatography (HPLC). This immobilization allows for catalyst recycling and facilitates enantiomeric separations. Additionally, it has been incorporated into a chiral metal-organic framework (MOF) for the asymmetric synthesis of (S)-warfarin, showcasing its potential in heterogeneous catalysis [].
Q6: What factors affect the catalytic performance of (1R,2R)-(+)-1,2-Diphenylethylenediamine-based catalysts?
A6: Several factors can influence the catalytic performance of systems incorporating (1R,2R)-(+)-1,2-Diphenylethylenediamine. In asymmetric hydrogenation, the support material for the catalyst plays a significant role. Studies show a correlation between the support's surface basicity and the enantiomeric excess (ee) achieved, with magnesium oxide (MgO) and aluminum oxide (γ-Al2O3) being more favorable than cerium oxide (CeO2), zinc oxide (ZnO), and silicon dioxide (SiO2) []. The size of the ruthenium nanoparticles in the catalyst also influences both activity and ee, with an optimal size observed for different substrates [].
Q7: How do structural modifications to (1R,2R)-(+)-1,2-Diphenylethylenediamine impact its activity?
A7: Structural modifications, particularly at the nitrogen atoms, can significantly influence the activity and selectivity of (1R,2R)-(+)-1,2-Diphenylethylenediamine derivatives. For example, incorporating this molecule into polymeric chiral selectors for HPLC showed that shorter chain lengths resulted in enhanced enantioseparation ability []. Furthermore, the introduction of an L-amino acid spacer and a urea-forming moiety in polymer-supported bifunctional catalysts led to notable improvements in both activity and stereoselectivity in asymmetric additions of ketones and aldehydes to nitroolefins []. Interestingly, while the L-amino acid spacers proved superior to D-amino acids, the size of the amino acid side chain had minimal impact on enantioselectivity, suggesting a specific transition state arrangement is crucial for high enantioselectivity [].
Q8: Is (1R,2R)-(+)-1,2-Diphenylethylenediamine compatible with different reaction conditions?
A8: The compatibility of (1R,2R)-(+)-1,2-Diphenylethylenediamine depends on the specific reaction conditions. Studies demonstrate its use in various organic solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and toluene []. Notably, some derivatives have been designed for reusability, exemplified by silylated organometallic complexes incorporating (1R,2R)-(+)-1,2-Diphenylethylenediamine. These catalysts can be recovered and reused multiple times without significant loss of activity [].
Q9: Have computational methods been applied to study (1R,2R)-(+)-1,2-Diphenylethylenediamine?
A9: Yes, computational chemistry has played a role in understanding the behavior of (1R,2R)-(+)-1,2-Diphenylethylenediamine-containing systems. For example, Density Functional Theory (DFT) calculations provided insights into the conformation of chiral 2 + 3 keto-enamine pseudocyclophanes derived from (1R,2R)-(+)-1,2-Diphenylethylenediamine []. These calculations confirmed a substantial π-π interaction between phloroglucinol rings within the molecule, influencing its overall three-dimensional structure [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


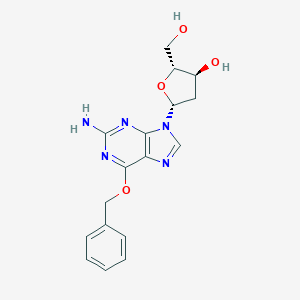

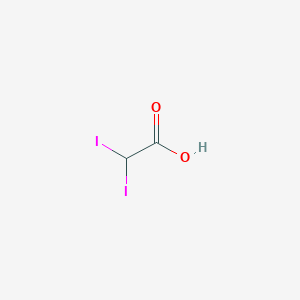
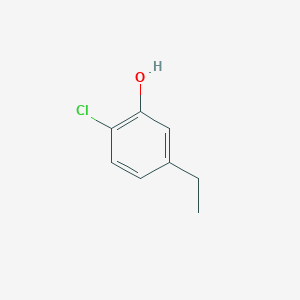

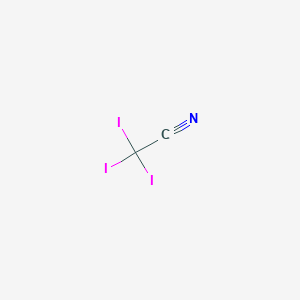
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B141515.png)
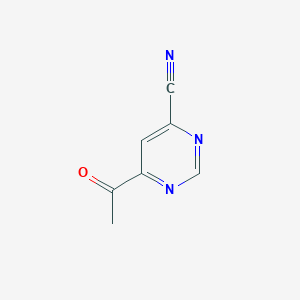
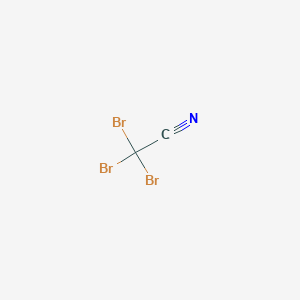


![5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole](/img/structure/B141542.png)
